(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-ETHENYL CYANIDE
Overview
Description
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-ETHENYL CYANIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole ring, a nitro group, and a trifluoromethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-ETHENYL CYANIDE typically involves multi-step organic reactionsThe final step often involves the addition of a cyanide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure homogenization and ultrasound (HPH-US) can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-ETHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-ETHENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the nitro and trifluoromethyl groups, which enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Another complex organic compound with similar structural features.
Triple bond-containing compounds: Share some chemical properties due to the presence of multiple bonds.
Uniqueness
What sets (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-ETHENYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzimidazole ring and the trifluoromethyl group, in particular, enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F3N4O3/c24-23(25,26)16-8-9-21(20(12-16)30(31)32)33-17-5-3-4-14(11-17)10-15(13-27)22-28-18-6-1-2-7-19(18)29-22/h1-12H,(H,28,29)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKBXCNCIVQMQQ-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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